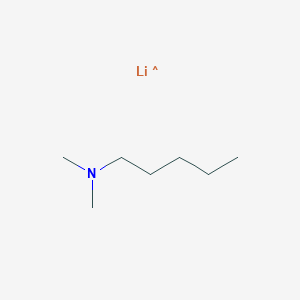![molecular formula C10H9NO6 B14505774 (2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid CAS No. 62782-62-1](/img/structure/B14505774.png)
(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid is an organic compound with a specific stereochemistry, indicated by the (2S) configuration. This compound features a propanoic acid backbone with a 4-nitrobenzoyl ester group attached to the second carbon. The presence of the nitro group and the ester linkage imparts unique chemical properties to this molecule, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid typically involves the esterification of (2S)-2-hydroxypropanoic acid (lactic acid) with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
Solvent: Dichloromethane or another non-polar solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Time: Several hours to overnight to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction time and yield. The use of automated systems can help maintain consistent reaction conditions and improve the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield (2S)-2-hydroxypropanoic acid and 4-nitrobenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: (2S)-2-hydroxypropanoic acid and 4-nitrobenzoic acid.
Reduction: (2S)-2-[(4-Aminobenzoyl)oxy]propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or its ability to modify biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid depends on its specific application. In biological systems, the compound may exert its effects through:
Molecular Targets: Interacting with enzymes or receptors, potentially inhibiting or activating their functions.
Pathways Involved: Modulating signaling pathways or metabolic processes, leading to changes in cellular behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-[(4-Aminobenzoyl)oxy]propanoic acid: A reduced form with an amino group instead of a nitro group.
(2S)-2-[(4-Methylbenzoyl)oxy]propanoic acid: A derivative with a methyl group instead of a nitro group.
(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid: A compound with a chloro
Propriétés
Numéro CAS |
62782-62-1 |
|---|---|
Formule moléculaire |
C10H9NO6 |
Poids moléculaire |
239.18 g/mol |
Nom IUPAC |
(2S)-2-(4-nitrobenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C10H9NO6/c1-6(9(12)13)17-10(14)7-2-4-8(5-3-7)11(15)16/h2-6H,1H3,(H,12,13)/t6-/m0/s1 |
Clé InChI |
DMJZPHYFYOQAAM-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CC(C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


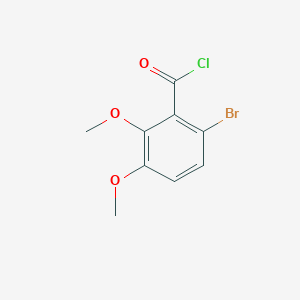
![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)
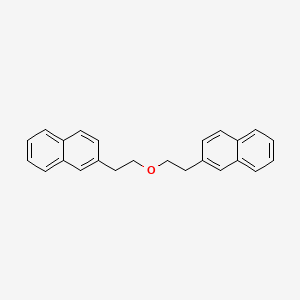
![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
![(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14505717.png)
![1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)](/img/structure/B14505722.png)
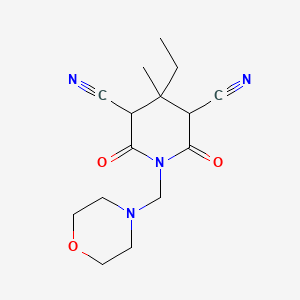
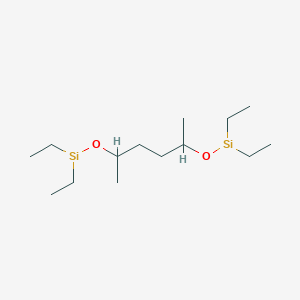


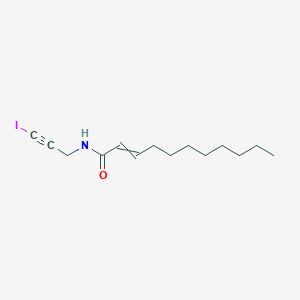
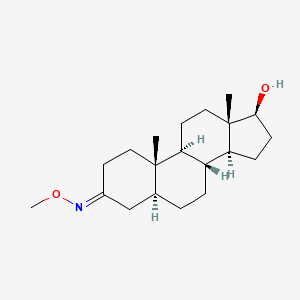
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)
